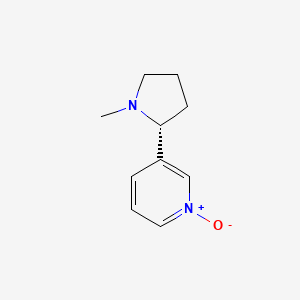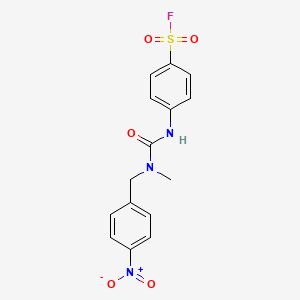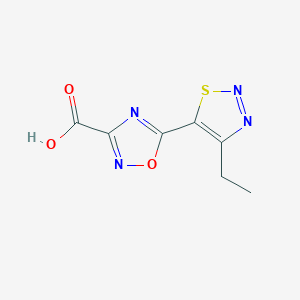
5-(4-Ethyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both thiadiazole and oxadiazole rings. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of 5-(4-Ethyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of aryl hydrazides with carbon disulfide (CS₂) under ultrasonic irradiation in the absence of basic or acidic catalysts . This green chemistry approach yields the desired product in good to excellent yields without the need for complex purification steps.
Chemical Reactions Analysis
5-(4-Ethyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Scientific Research Applications
5-(4-Ethyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Ethyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms, which contributes to its antimicrobial properties . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.
Comparison with Similar Compounds
5-(4-Ethyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid can be compared with other similar compounds, such as:
1,2,3-Thiadiazole derivatives: These compounds also exhibit a range of biological activities, including antimicrobial and anticancer properties.
1,2,4-Oxadiazole derivatives: Known for their bioisosteric properties, these compounds are used in drug discovery and development due to their wide spectrum of biological activities.
The uniqueness of this compound lies in its combined thiadiazole and oxadiazole rings, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C7H6N4O3S |
|---|---|
Molecular Weight |
226.22 g/mol |
IUPAC Name |
5-(4-ethylthiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H6N4O3S/c1-2-3-4(15-11-9-3)6-8-5(7(12)13)10-14-6/h2H2,1H3,(H,12,13) |
InChI Key |
QVPWUZUYUUTQAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SN=N1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




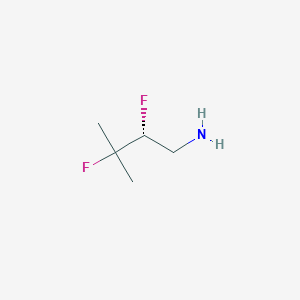
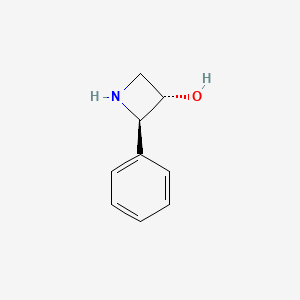
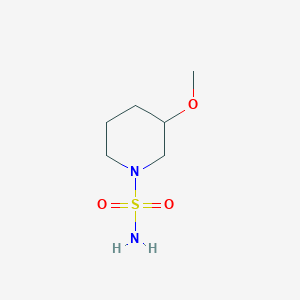
![[(2-phenyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B13345273.png)

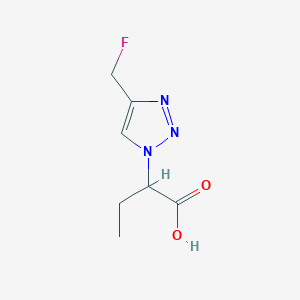
![4-{[(2-Chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13345290.png)
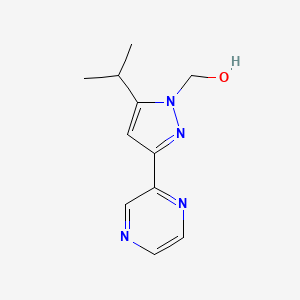
![2-Oxa-7-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13345305.png)
